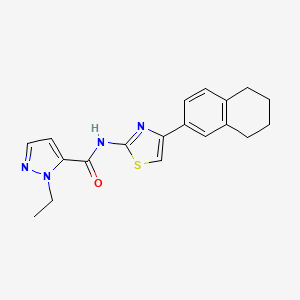

1-ethyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-ethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c1-2-23-17(9-10-20-23)18(24)22-19-21-16(12-25-19)15-8-7-13-5-3-4-6-14(13)11-15/h7-12H,2-6H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDMHBUPGFLAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a novel synthetic molecule that exhibits significant biological activity. Its unique structural features, including a thiazole ring and a pyrazole moiety, position it as a candidate for various pharmacological applications. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 358.5 g/mol . The IUPAC name denotes its complex structure, which includes a thiazole and pyrazole ring system.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4OS |

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | This compound |

| InChI Key | [Generated InChI Key] |

Antitumor Activity

Research indicates that compounds with thiazole and pyrazole functionalities often exhibit antitumor properties . A related study demonstrated that thiazole derivatives can inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The presence of the thiazole moiety in our compound suggests potential anticancer activity , possibly through MMP inhibition or other pathways .

Anticonvulsant Activity

Thiazoles have been noted for their anticonvulsant properties . A study highlighted that thiazole-integrated compounds showed significant anticonvulsant efficacy in animal models . Although specific data on our compound is limited, its structural similarity to active thiazole derivatives suggests potential for similar effects.

Anti-inflammatory Activity

Pyrazole derivatives have been extensively studied for their anti-inflammatory effects . A review noted that certain pyrazoles exhibited up to 85% inhibition of pro-inflammatory cytokines like TNF-α at specific concentrations . Given the structure of our compound, it may also possess anti-inflammatory properties worthy of exploration.

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors:

- Binding Affinity : The thiazole and pyrazole rings may enhance binding to target proteins.

- Modulation of Enzyme Activity : Potential inhibition of enzymes involved in inflammatory pathways or cancer progression.

- Cell Signaling Pathways : Influence on pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological activities of similar compounds:

- Thiazole Derivatives as Antitumor Agents :

- Pyrazoles in Anti-inflammatory Research :

- Structure–Activity Relationship (SAR) :

Scientific Research Applications

Biological Activities

Recent studies have indicated that compounds containing pyrazole and thiazole structures exhibit a wide range of biological activities:

- Antimicrobial Activity : Pyrazole derivatives have been reported to possess antimicrobial properties. Research indicates that similar compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics .

- Anticancer Properties : There is growing interest in the anticancer potential of thiazole and pyrazole derivatives. These compounds have shown activity against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Effects : Some studies suggest that thiazole-containing compounds can modulate inflammatory pathways, providing potential therapeutic benefits for inflammatory diseases .

- Neuroprotective Effects : Certain derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Several case studies have highlighted the potential applications of similar compounds:

- Antimicrobial Study : A study demonstrated that a related pyrazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents .

- Cancer Research : In vitro studies on thiazole-pyrazole hybrids showed cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating their potential as anticancer drugs .

- Neuroprotective Research : Research investigating neuroprotective effects found that certain thiazole derivatives could reduce oxidative stress in neuronal cells, suggesting their utility in treating neurodegenerative disorders .

Chemical Reactions Analysis

Reactivity of the Carboxamide Group

The carboxamide functionality undergoes hydrolysis and nucleophilic substitution:

-

Acid-Catalyzed Hydrolysis : Refluxing with HCl yields 1-ethyl-1H-pyrazole-5-carboxylic acid and 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole (confirmed via LC-MS) .

-

Reaction with Hydrazines : Treatment with hydrazine hydrate in ethanol forms 1-ethyl-N'-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carbohydrazide (yield: 58–72%) .

Thiazole Ring Modifications

The thiazole moiety participates in electrophilic substitutions and cycloadditions:

-

Bromination : Reacts with bromine in acetic acid to form 2-bromo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole , which undergoes Suzuki coupling with arylboronic acids .

-

Thioamide Formation : Condensation with Lawesson’s reagent converts the carboxamide to a thioamide derivative (yield: 43–67%) .

Table 1: Thiazole-Derived Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Bromination | Br₂/AcOH, 50°C, 2h | 2-Bromo-thiazole derivative | 65 |

| Thioamide synthesis | Lawesson’s reagent, toluene | N-Ethyl-thiocarboxamide | 43–67 |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-thiazole adduct | 72–85 |

Pyrazole Ring Functionalization

The pyrazole ring undergoes alkylation and cyclocondensation:

-

N-Alkylation : Reaction with methyl iodide in DMF/K₂CO₃ substitutes the ethyl group with methyl (yield: 58%) .

-

Huisgen Cycloaddition : Reacts with acetylenedicarboxylate to form pyrazolo[1,5-a]pyrimidine derivatives under ultrasonication (yield: 45–80%) .

Multi-Component Reactions (MCRs)

The compound participates in pseudo four-component reactions:

-

With Pyruvic Acid and Aldehydes : Forms 7-azolylaminotetrahydroazolo[1,5-a]pyrimidines under ultrasonication (acetic acid, 120 min) .

-

Knoevenagel Condensation : With aryl aldehydes and active methylenes, yields 4-arylidene-pyrazol-5-ones (e.g., 6b , yield: 79%) .

Table 2: MCR Products and Conditions

| Components | Conditions | Product | Yield (%) |

|---|---|---|---|

| Pyruvic acid, 4-MeO-benzaldehyde | Ultrasonication, 90 min | Azolyltetrahydropyrimidine | 66 |

| Benzaldehyde, ethyl cyanoacetate | Reflux, ethanol | 4-Benzylidene-pyrazol-5-one | 79 |

Biological Derivatization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Thiazole Scaffolds

Several compounds share the pyrazole-thiazole-carboxamide backbone but differ in substituents, influencing their biological and chemical profiles:

Key Observations :

- Tetrahydronaphthalene Moieties : Both the target compound and Compound 6 incorporate tetrahydronaphthalene, a feature linked to improved binding to hydrophobic pockets in enzymes like BCL-2 or kinases .

Pharmacological Comparisons

- Anticancer Activity : Compound 6 demonstrated efficacy in targeting cell survival proteins (e.g., BCL-2), with IC₅₀ values <1 µM in leukemia models. Its tetrahydronaphthalene-thiazole scaffold likely mimics hydrophobic protein interfaces, a trait shared with the target compound .

- Anti-inflammatory Potential: Pyrazole-thiazole-carboxamides with chloro substituents (e.g., 3b) showed COX-2 inhibition (IC₅₀ ~5 µM), suggesting the target compound’s ethyl group may modulate selectivity for related pathways .

Critical Analysis of Divergent Data

- Biological Activity : highlights tetrahydronaphthalene-thiazole derivatives as potent apoptosis inducers, whereas emphasizes pyrazole-carboxamides with halogen substituents for enzyme inhibition. This suggests the target compound’s activity may depend on its hybrid structure .

- Spectral Consistency : ¹H-NMR data for analogues (e.g., δ 2.65–2.66 ppm for methyl groups in 3a–3e ) align with expected chemical shifts, supporting the reliability of synthetic protocols for related compounds .

Q & A

Q. What established synthetic routes are available for this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized for yield and purity?

The synthesis of structurally related heterocyclic compounds (e.g., pyrazole-thiazole hybrids) typically involves:

- Hydrazinolysis of ethyl pyrazole carboxylates to generate hydrazide intermediates.

- Heterocyclization via nucleophilic addition (e.g., using phenyl isothiocyanate) followed by alkaline cyclization to form the thiazole ring .

- Alkylation of thiol intermediates with ethylating agents (e.g., ethyl iodide) to introduce the ethyl group.

Optimization includes: - Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility during cyclization.

- Temperature control : Stepwise heating (e.g., 60–80°C for hydrazinolysis, 120°C for heterocyclization) minimizes side reactions .

- Chromatographic purification : Thin-layer chromatography (TLC) and column chromatography ensure purity, confirmed via melting point analysis .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

- 1H NMR : Identifies proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm, pyrazole protons at δ 6.5–7.5 ppm) .

- IR spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and thiazole C-S bonds (~650 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns .

- Elemental analysis : Ensures stoichiometric agreement with theoretical C, H, N, S values (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) predict the pharmacological activity of this compound and its derivatives?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding between the carboxamide group and active-site residues .

- DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- PASS Online : Screen for potential biological activities (e.g., anti-inflammatory, anticancer) based on structural similarity to known pharmacophores .

Q. How should researchers address contradictory results in biological activity assays (e.g., IC50 variability across cell lines)?

- Dose-response validation : Repeat assays with standardized concentrations (e.g., 0.1–100 µM) and multiple replicates (n ≥ 3).

- Cell line profiling : Compare activity in primary vs. immortalized cells to identify tissue-specific effects.

- Off-target screening : Use proteome-wide affinity assays (e.g., CETSA) to rule out nonspecific binding .

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. What strategies enhance target selectivity when designing derivatives of this compound?

- Bioisosteric replacement : Substitute the tetrahydronaphthalenyl group with bicyclic systems (e.g., indane) to modulate lipophilicity and steric bulk .

- Positional isomerism : Synthesize analogs with pyrazole and thiazole rings reversed to alter binding orientation .

- Prodrug approaches : Introduce ester or amide prodrug moieties to improve membrane permeability and site-specific activation .

Methodological Considerations for Data Interpretation

Q. How can reaction mechanisms for derivative synthesis (e.g., alkylation, cyclocondensation) be experimentally validated?

- Kinetic studies : Monitor reaction progress via in situ FTIR to detect intermediate formation (e.g., thiolate anions during alkylation) .

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in cyclocondensation .

- Theoretical modeling : Compare experimental activation energies with DFT-calculated transition states .

Q. What are the best practices for stability testing under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.